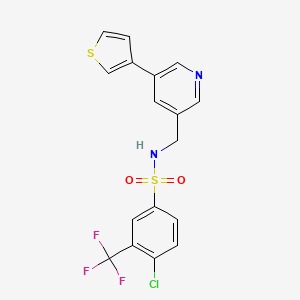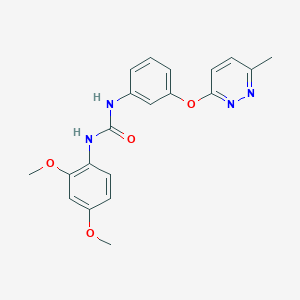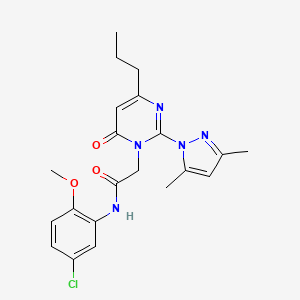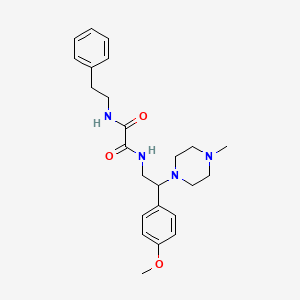![molecular formula C13H16ClF3N2O B2425263 (4-Aminopiperidin-1-yl)[2-(trifluoromethyl)phenyl]methanone hydrochloride CAS No. 1774898-61-1](/img/structure/B2425263.png)
(4-Aminopiperidin-1-yl)[2-(trifluoromethyl)phenyl]methanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
1. NMDA Receptor Antagonism and Pain Management
The compound (4-Benzylpiperidine-1-yl)-(6-hydroxy-1H-indole-2-yl)-methanone, a derivative closely related to (4-Aminopiperidin-1-yl)[2-(trifluoromethyl)phenyl]methanone hydrochloride, has been identified as a potent NR2B subunit-selective antagonist of the NMDA receptor. This research provides insights into its potential use in managing pain, as demonstrated in a formalin-induced hyperalgesia model in mice (Borza et al., 2007).
2. Structural Analysis for Drug Design
The crystal structure of related compounds, such as the adduct (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone, has been studied, revealing significant details like dihedral angles and hydrogen bonding patterns. This research is crucial for understanding the structural basis of drug action and design (Revathi et al., 2015).
3. Application in Synthesis of Medical Compounds
The synthesis of various phenyl-(4-phenylpiperidin-4-yl)methanones, which are structurally similar to this compound, has been explored. These compounds have applications in creating analogs of pharmaceuticals like meperidine (Chang et al., 2006).
4. Antibacterial Activity Studies
Research involving structural optimization and molecular docking studies of compounds similar to this compound, has been conducted to understand their antibacterial activity. These studies are critical in developing new antibiotics (Shahana & Yardily, 2020).
5. Nonlinear Optical Applications
Compounds like (4-hydroxypiperidin-1-yl)(4-methylphenyl) methanone, similar to the compound , have been synthesized and analyzed for their nonlinear optical properties. This research indicates potential applications in optical devices (Revathi et al., 2018).
6. Antimicrobial Activity Evaluation
The synthesis and evaluation of derivatives like (4-(trifluoromethyl)-hexahydro-4-hydroxy-1-methyl-6-aryl-2-thioxopyrimidin-5-yl)(4-methoxyphenyl)methanone, related to the compound of interest, indicate interesting antimicrobial activities. This is crucial for the development of new antimicrobial agents (Chaudhari, 2012).
Safety and Hazards
According to the Safety Data Sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed cautiously with water . In case of swallowing, the mouth should be rinsed and a poison center or doctor should be contacted if the person feels unwell . The compound should be kept away from heat/sparks/open flames/hot surfaces .
properties
IUPAC Name |
(4-aminopiperidin-1-yl)-[2-(trifluoromethyl)phenyl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O.ClH/c14-13(15,16)11-4-2-1-3-10(11)12(19)18-7-5-9(17)6-8-18;/h1-4,9H,5-8,17H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLEHKRLHFFRNLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)C2=CC=CC=C2C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(2,5-dimethylphenyl)-3-(4-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2425181.png)

![6-chloro-N-[2-(4-chlorophenyl)ethyl]-3-nitropyridin-2-amine](/img/structure/B2425183.png)
![(1R,6S)-9-oxa-10-azatricyclo[4.2.1.1(2,5)]decane hydrochloride](/img/structure/B2425184.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2425191.png)

![N-(4-(N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)sulfamoyl)phenyl)acetamide](/img/structure/B2425193.png)

![N-[1-(2-Methylpyrimidin-4-yl)cyclopropyl]prop-2-enamide](/img/structure/B2425200.png)
![4-methoxy-N-[2-(6-methylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide](/img/structure/B2425201.png)

